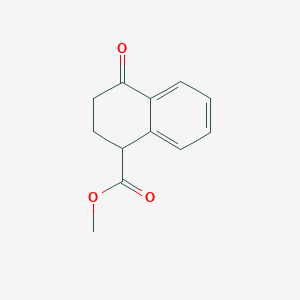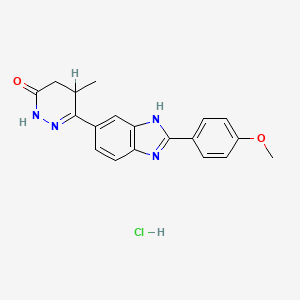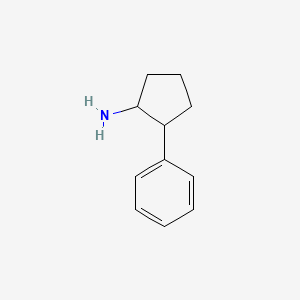
Cypenamine
Übersicht
Beschreibung
Merrell Chemical Company . It is known for its stimulating effects and is currently used primarily in scientific research. Cypenamine has not been developed for market use and remains legal worldwide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cypenamine involves the preparation of 2-phenylcyclopentan-1-amine. One method includes the kinetic resolution of (±)-trans-2-phenylcyclopentan-1-amine by lipase B from Candida antarctica through an aminolysis reaction .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it has not been developed for commercial use. The compound is primarily synthesized for research purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Cypenamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions may occur, particularly involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Cypenamine is used in scientific research to study its psychostimulant properties
Chemistry: Research on the synthesis and reactivity of this compound contributes to the broader understanding of amine chemistry.
Biology: Studies on the biological effects of this compound help elucidate its impact on biological systems.
Medicine: Although not developed for clinical use, this compound’s stimulant properties may provide insights into the development of new therapeutic agents.
Wirkmechanismus
as a psychostimulant, it is likely to interact with neurotransmitter systems in the brain, potentially influencing the release and reuptake of neurotransmitters such as dopamine and norepinephrine . Further research is needed to fully understand the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Cypenamine is structurally similar to other psychostimulant compounds, such as:
Fencamfamine: Both compounds share a similar structure, but this compound is not a controlled substance and is primarily used in research.
Cyclopentamine: Another stimulant with a similar cyclopentane ring structure.
Tranylcypromine: this compound is a homolog of tranylcypromine, containing an expanded alicyclic ring that is two methylene units larger.
Uniqueness: this compound’s unique structure, with its expanded alicyclic ring, distinguishes it from other similar compounds
Eigenschaften
CAS-Nummer |
6604-06-4 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
(1S,2R)-2-phenylcyclopentan-1-amine |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11+/m1/s1 |
InChI-Schlüssel |
VNGYTYNUZHDMPP-MNOVXSKESA-N |
SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Isomerische SMILES |
C1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
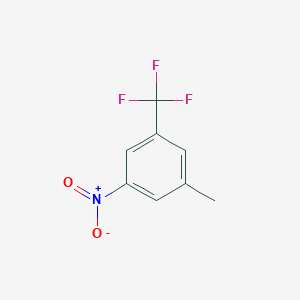
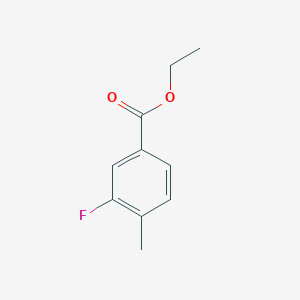
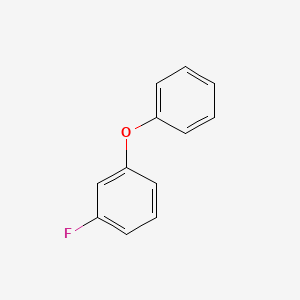

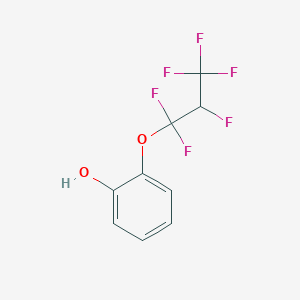

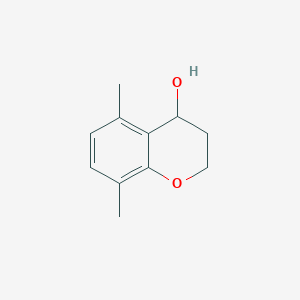

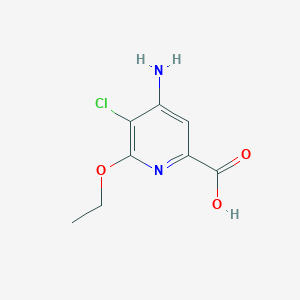


![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
